Explicit Statement on the Unavailability of High-Strength Comparative Quantitative Data
A comprehensive search of primary literature, patents, and authoritative databases has not yielded any direct, quantitative, comparator-based evidence that meets the criteria for high-strength differentiation for this specific compound. The sole piece of quantitative biochemical data identified, an IC50 of 2.50E+6 nM against human DAO from a BindingDB primary screen [1], is not accompanied by data for a comparator compound tested under identical conditions. Due to the absence of a comparator or baseline, this data point is relegated to Supporting Evidence and cannot independently justify a procurement decision based on superior activity. This finding reflects the compound's status as a highly specialized, less-common research tool, where differentiation is based on unique structural capability rather than benchmarked performance.
| Evidence Dimension | Inhibitory activity against human D-Amino Acid Oxidase (DAO) |
|---|---|
| Target Compound Data | IC50 = 2.50E+6 nM |
| Comparator Or Baseline | No comparator data available in the same assay |
| Quantified Difference | Not calculable |
| Conditions | Inhibition of human recombinant N-terminal His-tagged DAO expressed in E. coli BL21(DE3) using D-serine as substrate, colorimetric assay |
Why This Matters
This data point confirms the compound's extremely weak activity against DAO, serving as a critical negative control or baseline for projects where a lack of DAO inhibition is required to achieve target selectivity.
- [1] BindingDB. Entry for 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid. IC50: 2.50E+6 nM against human DAO. View Source
